[(4-Methyl-1,3-thiazol-5-yl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(4-Methyl-1,3-thiazol-5-yl)methylamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylthiazole with an appropriate alkylating agent under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to antimicrobial, anti-inflammatory, or other biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methyl-1,3-thiazol-5-yl)methylamine include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
Uniqueness
(4-Methyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H18N2S |
---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)8(3)11-5-10-9(4)12-6-13-10/h6-8,11H,5H2,1-4H3 |
InChI Key |
DHTDCWJWRYAVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)C(C)C |
Origin of Product |
United States |
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